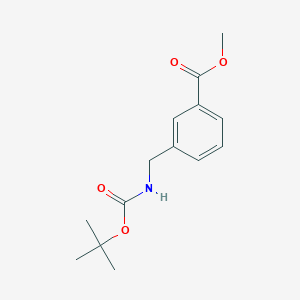

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate

Übersicht

Beschreibung

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate is an organic compound with the molecular formula C14H19NO4. It is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The compound features a benzoate ester group, a tert-butoxycarbonyl (Boc) protected amine, and a methyl group, making it a versatile intermediate in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-aminomethylbenzoate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the Boc-protected amine with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate has the molecular formula . The compound features a benzoate ester group and a tert-butoxycarbonyl (Boc) protected amine, making it a significant intermediate in organic synthesis. The Boc group enhances the stability and solubility of the amine, allowing for selective reactions under acidic conditions.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its structure allows for various transformations, facilitating the development of new compounds with desired properties .

Medicinal Chemistry

The compound is instrumental in synthesizing biologically active molecules such as enzyme inhibitors and receptor ligands. It is particularly relevant in drug development targeting neurological and cardiovascular diseases due to its ability to interact with biological macromolecules .

Biochemical Research

In biochemical studies, this compound can be employed to investigate enzyme interactions and protein modifications. The Boc-protected amine can be selectively deprotected to yield free amines that participate in further biochemical reactions .

Industrial Applications

This compound is also utilized in producing fine chemicals and specialty materials. Its versatility contributes to advancements in material science and the development of new technologies .

Research indicates that this compound exhibits several biological activities:

Antitubercular Activity

Structural analogs of this compound have shown promise as inhibitors targeting polyketide synthase 13 (Pks13), which is essential for Mycobacterium tuberculosis survival. While direct testing of this specific compound has not been reported, its analogs demonstrated significant antibacterial properties .

In Vitro Studies

In vitro assays reveal that related compounds possess minimal inhibitory concentrations (MICs) below 1 μM against various bacterial strains, indicating potent antibacterial effects .

Case Studies and Research Findings

Several studies highlight the applications and efficacy of this compound:

Case Study 1: Anticancer Activity

A study explored modifications of macrocyclic backbones using this compound to control conformation for enhanced anticancer activity. Results indicated that specific structural modifications could lead to improved interactions with cancer-related targets .

Case Study 2: Enzyme Inhibition

Research demonstrated that derivatives of this compound could effectively inhibit enzymes involved in critical metabolic pathways, showcasing its potential as a therapeutic agent .

Wirkmechanismus

The mechanism of action of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate depends on its specific application. In general, the compound acts as a precursor or intermediate in chemical reactions, facilitating the formation of desired products. The Boc-protected amine group can be selectively deprotected under acidic conditions, revealing the free amine, which can then participate in further reactions. The ester group can also undergo hydrolysis or other transformations, contributing to the compound’s versatility in synthesis .

Vergleich Mit ähnlichen Verbindungen

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate can be compared with other similar compounds, such as:

Methyl 3-aminomethylbenzoate: Lacks the Boc protection, making it more reactive but less stable.

Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate: Features a methylated amine, offering different reactivity and stability profiles.

Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Contains a hydroxyl group, providing additional functionalization options.

The uniqueness of this compound lies in its combination of the Boc-protected amine and ester functionalities, which offer a balance of stability and reactivity, making it a valuable intermediate in various synthetic applications .

Biologische Aktivität

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with a tert-butoxycarbonyl (Boc) protected amino group. The presence of the amino group suggests potential interactions with various biological targets, such as enzymes and receptors, enhancing its pharmacological profile. The Boc group is commonly used in drug development to improve solubility and stability.

The biological activity of this compound is attributed to its ability to interact with cellular macromolecules. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing the activity of enzymes or receptors involved in various physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

-

Antitubercular Activity :

A study identified novel inhibitors targeting the polyketide synthase 13 (Pks13) domain, crucial for Mycobacterium tuberculosis survival. While this compound was not directly tested, its structural analogs showed promising results in inhibiting mycobacterial growth . -

In Vitro Studies :

In vitro assays demonstrated that compounds related to this compound possess minimal inhibitory concentrations (MICs) below 1 μM against various bacterial strains, suggesting potent antibacterial properties . -

Synthesis and Modification :

The synthesis of this compound involves multiple steps that preserve functional groups essential for biological activity. Modifications to the structure can lead to variations in potency and selectivity against specific targets.

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

methyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-10-6-5-7-11(8-10)12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBEKNOSAAIRRRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627682 | |

| Record name | Methyl 3-{[(tert-butoxycarbonyl)amino]methyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180863-55-2 | |

| Record name | Methyl 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180863-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-{[(tert-butoxycarbonyl)amino]methyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.